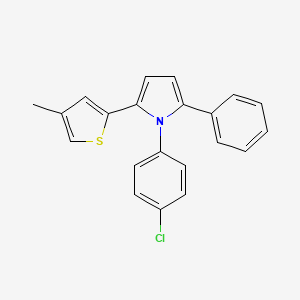

1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

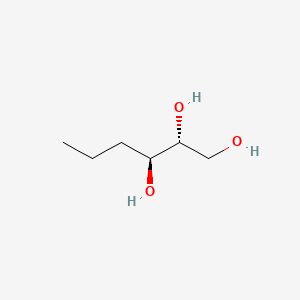

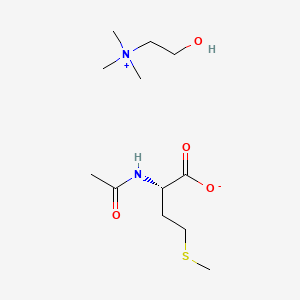

1H-ピロール, 1-(4-クロロフェニル)-2-(4-メチル-2-チエニル)-5-フェニル-は、複素環式芳香族化合物のクラスに属する合成有機化合物です。これらの化合物は、窒素原子1つを含む5員環を特徴としています。4-クロロフェニル、4-メチル-2-チエニル、フェニルなどのさまざまな置換基の存在は、化合物の化学的および物理的特性に大きな影響を与える可能性があります。

2. 製法

合成経路と反応条件

1H-ピロール, 1-(4-クロロフェニル)-2-(4-メチル-2-チエニル)-5-フェニルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、ハントッシュピロール合成であり、これは1,4-ジカルボニル化合物とアミンおよびα-ハロケトンとの縮合を伴います。反応条件は、多くの場合、エタノールまたは酢酸などの溶媒の使用を必要とし、酸または塩基によって触媒される可能性があります。

工業的製造方法

このような化合物の工業的製造方法は、通常、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路を最適化することを伴います。これには、連続フローリアクター、高度な精製技術、グリーンケミストリーの原則の使用が含まれる場合があります。

3. 化学反応の解析

反応の種類

1H-ピロール, 1-(4-クロロフェニル)-2-(4-メチル-2-チエニル)-5-フェニル-は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は酸化されてピロールN-オキシドを生成できます。

還元: 還元反応は、ジヒドロピロールの形成につながる可能性があります。

置換: 求電子置換反応は、窒素原子またはピロール環の炭素原子で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: ハロゲン、ハロアルカン、アシルクロリドなどの試薬を、酸性または塩基性条件下で使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はピロールN-オキシドを生成する可能性があり、一方、置換反応はピロール環にさまざまな官能基を導入できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- typically involves multi-step organic reactions. One common method is the Hantzsch pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine and an α-haloketone. The reaction conditions often require the use of a solvent such as ethanol or acetic acid and may be catalyzed by acids or bases.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrroles.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole N-oxides, while substitution reactions can introduce various functional groups into the pyrrole ring.

科学的研究の応用

1H-ピロール, 1-(4-クロロフェニル)-2-(4-メチル-2-チエニル)-5-フェニル-は、以下を含むいくつかの科学研究における応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。

医学: 医薬品開発における潜在的な用途について調査されています。

工業: 染料、顔料、その他の材料の生産に使用されています。

作用機序

1H-ピロール, 1-(4-クロロフェニル)-2-(4-メチル-2-チエニル)-5-フェニルの作用機序は、その特定の用途によって異なります。生物系では、さまざまな分子標的(酵素や受容体など)と相互作用して、その効果を発揮する可能性があります。関与する経路には、酵素活性の阻害、受容体シグナル伝達の調節、またはDNAとの相互作用が含まれる可能性があります。

6. 類似の化合物との比較

類似の化合物

1H-ピロール, 1-フェニル-2-(4-メチル-2-チエニル)-5-フェニル-: 4-クロロフェニル基がありません。

1H-ピロール, 1-(4-クロロフェニル)-2-(2-チエニル)-5-フェニル-: チエニル環に4-メチル基がありません。

1H-ピロール, 1-(4-クロロフェニル)-2-(4-メチル-2-チエニル)-3-フェニル-: ピロール環上の置換基の位置が異なります。

独自性

1H-ピロール, 1-(4-クロロフェニル)-2-(4-メチル-2-チエニル)-5-フェニル-に4-クロロフェニル、4-メチル-2-チエニル、フェニル基が存在することは、化学反応性と潜在的な応用の点でユニークなものにします。これらの置換基は、化合物の電子特性、立体効果、全体的な安定性に影響を与える可能性があります。

類似化合物との比較

Similar Compounds

1H-Pyrrole, 1-phenyl-2-(4-methyl-2-thienyl)-5-phenyl-: Lacks the 4-chlorophenyl group.

1H-Pyrrole, 1-(4-chlorophenyl)-2-(2-thienyl)-5-phenyl-: Lacks the 4-methyl group on the thienyl ring.

1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-3-phenyl-: Substituent positions differ on the pyrrole ring.

Uniqueness

The presence of the 4-chlorophenyl, 4-methyl-2-thienyl, and phenyl groups in 1H-Pyrrole, 1-(4-chlorophenyl)-2-(4-methyl-2-thienyl)-5-phenyl- makes it unique in terms of its chemical reactivity and potential applications. These substituents can influence the compound’s electronic properties, steric effects, and overall stability.

特性

CAS番号 |

91307-11-8 |

|---|---|

分子式 |

C21H16ClNS |

分子量 |

349.9 g/mol |

IUPAC名 |

1-(4-chlorophenyl)-2-(4-methylthiophen-2-yl)-5-phenylpyrrole |

InChI |

InChI=1S/C21H16ClNS/c1-15-13-21(24-14-15)20-12-11-19(16-5-3-2-4-6-16)23(20)18-9-7-17(22)8-10-18/h2-14H,1H3 |

InChIキー |

RSAYIBVAIYVZIX-UHFFFAOYSA-N |

正規SMILES |

CC1=CSC(=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)

![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)